molecular formula C11H5Cl2N3O2S2 B2540158 5-chloro-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide CAS No. 865288-26-2

5-chloro-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B2540158
CAS No.: 865288-26-2
M. Wt: 346.2
InChI Key: NJEDOEVDJDTSLL-UHFFFAOYSA-N
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Description

5-Chloro-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide (CAS: 865288-26-2) is a heterocyclic compound featuring dual 5-chlorothiophene rings linked via a 1,3,4-oxadiazole-carboxamide scaffold. The compound is synthesized through coupling reactions involving 5-chlorothiophene-2-carbonyl chloride and substituted oxadiazole intermediates under mild conditions (e.g., dichloromethane, pyridine, 25°C, 3.5 h), yielding 53% in one protocol . It is commercially available for research purposes, with pricing ranging from $574 (1 mg) to $1,654 (100 mg) .

Properties

IUPAC Name

5-chloro-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5Cl2N3O2S2/c12-7-3-1-5(19-7)9(17)14-11-16-15-10(18-11)6-2-4-8(13)20-6/h1-4H,(H,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJEDOEVDJDTSLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801346079
Record name 5-Chloro-N-[5-(5-chloro-2-thienyl)-1,3,4-oxadiazol-2-yl]-2-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801346079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865288-26-2
Record name 5-Chloro-N-[5-(5-chloro-2-thienyl)-1,3,4-oxadiazol-2-yl]-2-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801346079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Thiosemicarbazide Condensation

Thiosemicarbazide (1.22 g, 13 mmol) is reacted with 5-chlorothiophene-2-carbonyl chloride (1.10 g, 6.1 mmol) in tetrahydrofuran (THF) at 0°C, yielding N-(carbamothioylamino)-5-chlorothiophene-2-carboxamide (18A) in 100% yield.

Reaction Conditions

  • Solvent: THF
  • Temperature: 0°C → 25°C
  • Time: 12 hours

Oxadiazole Cyclization

Intermediate 18A (2.9 g, 12.3 mmol) undergoes cyclization using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH, 3.87 g, 13.5 mmol) and potassium iodide (0.61 g, 3.69 mmol) under basic conditions (4 N NaOH).

Mechanism

  • Iodination : DBDMH generates I₂ in situ, which reacts with the thioamide group.
  • Elimination : NaSH, H₂O, and NaI are eliminated.
  • Annulation : Intramolecular addition forms the oxadiazole ring.

Yield : 49% (1.20 g of 2A as white solids).

Preparation of 5-Chlorothiophene-2-Carbonyl Chloride

Traditional Chlorination

5-Chlorothiophene-2-carboxylic acid (1.0 g, 6.1 mmol) is treated with oxalyl chloride (0.94 g, 7.4 mmol) in ethyl acetate (EtOAc) with catalytic dimethylformamide (DMF).

Reaction Profile

  • Solvent: EtOAc
  • Temperature: 0°C → 25°C
  • Time: 2 hours
  • Yield: Quantitative (used in situ without purification).

Aerobic Oxidation Process

A novel method utilizes liquid-phase aerobic oxidation of 2-acetylthiophene (AcT) to 5-chlorothiophene-2-carboxylic acid, followed by chlorination.

Advantages Over Traditional Routes

  • Reduced side products (e.g., diacylated byproducts).
  • Higher atom economy (82% vs. 68% in classical methods).

Final Coupling Reaction

The amine group of 5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine (2A) is coupled with 5-chlorothiophene-2-carbonyl chloride using pyridine as a base in dichloromethane (DCM).

Optimization Challenges

  • Solubility Issues : Low solubility of intermediates in DCM led to 22–53% yields.
  • Byproduct Formation : Unidentified byproducts required column chromatography for purification.

Reaction Parameters

Parameter Value
Solvent Dichloromethane
Base Pyridine
Temperature 25°C
Time 12 hours
Yield 53% (highest)

Alternative Synthetic Routes

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-(dimethylamino)pyridine (DMAP), 2A reacts with 5-chlorothiophene-2-carboxylic acid in THF.

Outcome

  • Yield: 11% due to poor activation of the carboxylic acid.
  • Limitations: Requires pre-activation of the acid, increasing steps.

Solid-Phase Synthesis

A patent-described method involves immobilizing the oxadiazole amine on resin, followed by acyl chloride coupling.

Advantages

  • Simplified purification.
  • Scalability for industrial production.

Characterization and Analytical Data

Spectroscopic Confirmation

  • IR Spectroscopy :
    • N-H stretch: 3130 cm⁻¹
    • C=O stretch: 1640 cm⁻¹.
  • ¹H NMR :
    • Thiophene protons: δ 7.45–7.80 ppm.

Purity Assessment

HPLC analysis showed >95% purity after recrystallization from ethyl acetate.

Yield Comparison of Synthetic Methods

Method Key Step Yield (%)
Traditional Coupling DCM/pyridine 53
EDC/DMAP Activation THF with carbodiimide 11
Solid-Phase Resin-bound synthesis 68*

*Patent-reported yield.

Challenges and Optimization Opportunities

  • Low Yields in Cyclization : The 49% yield of 2A stems from poor solubility and side reactions during iodination. Alternative solvents (e.g., dimethylacetamide) could improve mass transfer.
  • Acyl Chloride Stability : 5-Chlorothiophene-2-carbonyl chloride degrades upon storage. In situ generation using aerobic oxidation minimizes decomposition.
  • Coupling Efficiency : Microwave-assisted coupling could enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene rings .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds related to 1,3,4-oxadiazoles exhibit significant anticancer properties. For instance, derivatives of oxadiazole have shown promising activity against various cancer cell lines. A notable study demonstrated that certain oxadiazole analogues displayed effective binding to tubulin, leading to inhibited cell proliferation in cancer models. The compound may function similarly due to its structural characteristics, making it a candidate for further anticancer drug development .

Anticoagulant Properties

The compound has been identified as a potential inhibitor of blood coagulation factor Xa. This suggests its utility in treating thromboembolic disorders such as myocardial infarction and deep vein thrombosis. The mechanism involves the inhibition of thrombin generation, which is crucial for clot formation .

Conductive Polymers

In material science, thiophene derivatives are often used in the synthesis of conductive polymers. The presence of the thiophene ring in this compound allows for potential applications in organic electronics, such as organic photovoltaic cells and field-effect transistors. Research indicates that incorporating thiophene-based compounds can enhance the electrical conductivity and stability of polymer matrices .

Summary of Anticancer Activity Studies

CompoundCell LineIC50 (µM)Mechanism
5-chloro-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamideSNB-1910Tubulin Inhibition
This compoundNCI-H46015Tubulin Inhibition
5-chloro-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-y]thiophene-2-carboxamideSNB-7512Tubulin Inhibition

Case Study 1: Anticancer Evaluation

A study published in 2023 evaluated the anticancer efficacy of various oxadiazole derivatives including the compound . The results indicated significant cytotoxicity against several cancer cell lines with an emphasis on its binding affinity to tubulin complexes . This study utilized molecular docking simulations to predict interactions at the molecular level.

Case Study 2: Anticoagulant Mechanism Investigation

Research conducted on anticoagulant properties revealed that the compound effectively inhibits factor Xa activity in vitro. This was validated through a series of coagulation assays demonstrating reduced thrombin generation upon treatment with the compound . Such findings position this compound as a potential therapeutic agent for cardiovascular diseases.

Mechanism of Action

The mechanism of action of 5-chloro-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity .

Comparison with Similar Compounds

Key Observations :

  • Chlorothiophene vs. Phenyl : The target compound’s dual Cl atoms increase lipophilicity (ClogP ≈ 3.5 estimated) compared to phenyl (ClogP ≈ 2.1), favoring membrane permeability .

Thiadiazole-Based Analogs

Thiadiazole derivatives (1,3,4-thiadiazole-carboxamide) replace the oxadiazole oxygen with sulfur, altering electronic properties:

Compound Name Core Structure Molecular Formula MW (g/mol) Synthesis Yield Activity (50 µg/mL Inhibition)
5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide Thiadiazole C₁₀H₉N₃OS₂ 259.33 97% Not reported
N-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide Dihydrothiadiazole C₉H₇N₃OS₂ 245.30 93% Moderate inhibition (data not shown)

Key Observations :

  • Biological Activity : Thiadiazole derivatives in showed variable inhibition percentages, though exact data for the target compound’s analogs are unavailable.

Benzothiophene and Furan Derivatives

Larger aromatic systems or heterocycles modulate steric and electronic profiles:

Compound Name Core Structure Molecular Formula MW (g/mol) Key Features
3-Chloro-N-[5-(5-oxo-1-phenyl-3-pyrrolidinyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide Benzothiophene + Thiadiazole C₂₀H₁₄ClN₅O₂S₂ 480.94 Extended conjugation; potential for dual binding sites
5-Chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide Furan C₁₁H₆ClN₃O₃S 307.70 Reduced electronegativity vs. chlorothiophene

Key Observations :

  • Benzothiophene : The fused ring system () increases molecular rigidity and surface area, possibly enhancing target selectivity but reducing solubility.
  • Furan vs. Chlorothiophene : The furan analog () lacks Cl atoms, decreasing lipophilicity and altering electronic distribution.

Pharmacologically Active Analog: Rivaroxaban

Compound Name Molecular Formula MW (g/mol) Pharmacological Role
Rivaroxaban C₁₉H₁₈ClN₃O₅S 435.88 Anticoagulant (Factor Xa inhibitor)

Key Observations :

    Biological Activity

    5-chloro-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, mechanism of action, pharmacokinetics, and applications based on diverse research findings.

    Chemical Structure and Properties

    The compound features a thiophene ring substituted with chlorine and an oxadiazole moiety, which are known for their diverse biological activities.

    Chemical Structure:

    • Molecular Formula: C₁₃H₈ClN₃O₂S₂
    • Molecular Weight: 319.79 g/mol

    The biological activity of this compound can be attributed to its interaction with various biological targets, particularly in microbial systems.

    Key Points:

    • Antimicrobial Activity: The compound is believed to inhibit bacterial growth by interfering with essential biochemical pathways in bacteria. Its structural components may disrupt cell wall synthesis or function as enzyme inhibitors .
    • Pharmacokinetics: Preliminary studies suggest that it exhibits high gastrointestinal absorption and can penetrate the blood-brain barrier (BBB), indicating potential for central nervous system effects.

    Biological Activity

    Research has demonstrated various biological activities associated with this compound:

    • Antibacterial Activity:
      • In vitro Studies: The compound has shown significant antibacterial properties against various strains of bacteria. For instance, it was effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa.
      • Mechanism: It is hypothesized that the chlorinated thiophene structure enhances its interaction with bacterial membranes, leading to increased permeability and cell death .
    • Antiviral Activity:
      • Some derivatives of this compound have been tested for antiviral properties. While specific data on this compound's antiviral efficacy is limited, related compounds have shown promise against viruses such as the vaccinia virus and Rift Valley fever virus .
    • Antioxidant Activity:
      • The introduction of the oxadiazole moiety has been linked to enhanced antioxidant activity, which can help mitigate oxidative stress in biological systems .

    Case Studies

    Several studies have documented the biological activities of related compounds:

    • Study 1: A study investigated the synthesis and antibacterial activity of thiophene derivatives, including compounds similar to this compound. Results indicated a significant reduction in bacterial viability in treated cultures compared to controls .
    • Study 2: Another research effort focused on the structural modifications of thiophene carboxamides, revealing that specific substitutions could enhance both antibacterial and antioxidant properties. The findings support the hypothesis that structural diversity leads to varied biological activity .

    Data Table: Biological Activities of Related Compounds

    Compound NameAntibacterial ActivityAntiviral ActivityAntioxidant Activity
    This compoundSignificantLimitedModerate
    5-chlorothiophene-2-carboxamideModerateModerateHigh
    5-thiobredininHighSignificantLow

    Q & A

    Q. What are the common synthetic routes for 5-chloro-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide?

    • Methodological Answer : The compound can be synthesized via cyclocondensation of thiophene-2-carboxamide derivatives with substituted oxadiazole precursors. Key steps include:
    • Reagent Use : Phosphorus oxychloride (POCl₃) under reflux conditions to facilitate cyclization, as seen in analogous oxadiazole syntheses .
    • Precipitation : Adjusting pH to 8–9 with ammonia solution to isolate intermediates, followed by recrystallization from DMSO/water mixtures .
    • Characterization : Confirmation via ¹H/¹³C NMR, IR spectroscopy, and mass spectrometry to validate purity and structure .

    Q. How is the molecular structure of this compound confirmed experimentally?

    • Methodological Answer : X-ray crystallography is the gold standard for structural elucidation, as demonstrated for structurally similar oxadiazole-thiophene hybrids. Key parameters include:
    • Crystallographic Data : Bond lengths (e.g., C–N: ~1.32 Å, C–S: ~1.71 Å) and dihedral angles between aromatic rings .
    • Complementary Techniques : IR spectroscopy for functional groups (C=O at ~1680 cm⁻¹, C–S–C at ~690 cm⁻¹) and NMR for chemical environment analysis (e.g., thiophene protons at δ 7.2–7.8 ppm) .

    Q. What are the key spectral characteristics used to identify this compound?

    • Methodological Answer :
    • ¹H NMR : Signals for thiophene protons (δ 7.2–7.8 ppm), oxadiazole-linked NH (δ 10.5–11.0 ppm, broad singlet) .
    • ¹³C NMR : Carbonyl carbons (C=O at ~165 ppm), aromatic carbons (120–140 ppm) .
    • Mass Spectrometry : Molecular ion peaks (e.g., m/z 385 [M+H]⁺) and fragmentation patterns (e.g., loss of Cl⁻ or oxadiazole moieties) .

    Advanced Research Questions

    Q. How can competing reaction pathways during synthesis be minimized?

    • Methodological Answer :
    • Optimized Solvent Systems : Use acetonitrile or DMF to stabilize intermediates and reduce side reactions like hydrolysis .
    • Catalytic Additives : Triethylamine (TEA) or iodine to promote cyclization over dimerization, as shown in thiadiazole syntheses .
    • Temperature Control : Reflux at 90–100°C for precise reaction kinetics, preventing over-oxidation of thiophene rings .

    Q. How can contradictions in NMR data arising from tautomeric forms be resolved?

    • Methodological Answer :
    • Variable Temperature NMR : Monitor proton shifts (e.g., NH or thiophene protons) across 25–80°C to detect tautomeric equilibria .
    • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict dominant tautomers and compare with experimental data .
    • X-ray Crystallography : Resolve static structures to confirm the dominant tautomeric form in the solid state .

    Q. What strategies are used to evaluate the biological activity of this compound?

    • Methodological Answer :
    • In Vitro Assays : Anticoagulant activity via thrombin time (TT) and activated partial thromboplastin time (APTT) tests, as validated for structurally related carboxamides .
    • Structure-Activity Relationship (SAR) : Modify substituents (e.g., chloro vs. nitro groups) to assess impact on bioactivity .
    • Molecular Docking : Simulate binding to targets like Factor Xa using AutoDock Vina, correlating docking scores with experimental IC₅₀ values .

    Q. How can impurities from synthetic intermediates be quantified and removed?

    • Methodological Answer :
    • HPLC-PDA : Use C18 columns (ACN/water gradient) to separate impurities (e.g., unreacted thiophene precursors) .
    • Recrystallization : Multi-step purification with DMF/ethanol (4:1) to remove polar byproducts .
    • Mass-Directed Purification : Preparative LC-MS to isolate high-purity fractions (>98%) .

    Data Contradiction Analysis

    Q. How should researchers address discrepancies in reported biological activity across similar compounds?

    • Methodological Answer :
    • Meta-Analysis : Compare IC₅₀ values from multiple studies (e.g., anticoagulant vs. antimicrobial assays) to identify assay-specific trends .
    • Control Experiments : Replicate studies using standardized protocols (e.g., fixed concentrations, solvent systems) to isolate variable impacts .
    • Structural Verification : Confirm compound identity via X-ray or HRMS to rule out isomerization or degradation .

    Q. What explains variations in melting points for this compound across studies?

    • Methodological Answer :
    • Polymorphism Screening : Use differential scanning calorimetry (DSC) to detect polymorphic forms (e.g., Form I: 160–162°C vs. Form II: 180–182°C) .
    • Solvent Effects : Compare recrystallization solvents (e.g., ethanol vs. DMF/water) to correlate with melting point ranges .

    Tables for Key Data

    Property Value/Technique Reference
    Synthetic Yield 76–82% (optimized conditions)
    Melting Point 160–182°C (solvent-dependent)
    Crystallographic Space Group Monoclinic, P2₁/c (Z = 4)
    Anticoagulant Activity APTT: 45–60 sec (vs. control: 30 sec)

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